16alpha,17alpha-Epoxy Exemestane is a synthetic steroid compound derived from exemestane, which is an aromatase inhibitor used primarily in the treatment of hormone receptor-positive breast cancer in postmenopausal women. This compound features an epoxy group at the 16 and 17 positions of the steroid nucleus, which enhances its biological activity and potential therapeutic applications. The structural modifications aim to improve the pharmacological properties of exemestane by increasing its potency and selectivity as an aromatase inhibitor.
16alpha,17alpha-Epoxy Exemestane falls under the category of steroidal aromatase inhibitors. It is classified as a synthetic steroid, specifically a derivative of androstenedione, which is a precursor in the biosynthesis of estrogens. The compound is related to exemestane (chemical formula: C21H28O3), which is known for its role in inhibiting the aromatase enzyme, thereby reducing estrogen levels in the body.
The synthesis of 16alpha,17alpha-Epoxy Exemestane primarily involves the epoxidation of exemestane. This process can be achieved through several methods:
The molecular structure of 16alpha,17alpha-Epoxy Exemestane can be represented as follows:
The structural representation can be visualized using molecular modeling software or chemical drawing tools to highlight the functional groups and stereochemistry involved.
16alpha,17alpha-Epoxy Exemestane participates in various chemical reactions:
The mechanism of action for 16alpha,17alpha-Epoxy Exemestane is primarily through the inhibition of the aromatase enzyme. This enzyme catalyzes the conversion of androgens to estrogens, which is crucial in hormone-sensitive cancers:
Relevant data concerning thermal stability and reactivity profiles can be obtained through differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) .
The synthesis of 16α,17α-epoxy exemestane derivatives primarily relies on chemical epoxidation of the Δ¹⁶ double bond in exemestane or its precursors. Two principal routes dominate industrial and laboratory-scale production:
Peracid-mediated oxidation is the most widely employed method. Meta-chloroperbenzoic acid (mCPBA) in dichloromethane achieves 68-75% yields under ambient conditions, balancing reactivity and stereoselectivity [2] [7]. Alternative oxidants include:
Solvent selection critically influences reaction kinetics. Non-polar solvents (toluene, chloroform) enhance epoxidation rates by 1.8-2.2× compared to polar aprotic solvents like acetonitrile due to reduced nucleophilic interference [2] [7].
Table 1: Epoxidation Reagent Systems for 16α,17α-Epoxy Exemestane Synthesis
| Reagent System | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| mCPBA (1.2 eq) | Dichloromethane | 20-25°C | 75 | >98 |
| H₂O₂/Zn(OAc)₂ | Toluene | 40-45°C | 62 | 95 |
| Peracetic acid | Glacial acetic acid | 30°C | 65 | 97 |
| DMDO (excess) | Acetone | 0-5°C | 58 | 99 |
The α-configured epoxide arises from stereoelectronically controlled syn addition to the Δ¹⁶ bond. Key stereochemical determinants include:
Absolute configuration is confirmed via 2D-NOESY experiments, showing dipolar coupling between H17α and H21β methyl protons. X-ray crystallography of bromohydrin intermediates further validates the R,S-oxirane stereochemistry [3] [4]. Purification via silica gel chromatography (ethyl acetate/n-hexane, 1:4) or crystallization from methanol/water yields stereoisomerically pure (>99% de) material [5].
Rhizopus arrhizus and Aspergillus niger express stereoselective epoxidases that convert exemestane to its 16α,17α-epoxide. The Rhizopus system demonstrates:
Reaction optimization requires:
Table 2: Biocatalytic Epoxidation Performance Metrics
| Biocatalyst | Productivity (mg/L/h) | Conversion (%) | α:β Selectivity | TTN* |
|---|---|---|---|---|
| Rhizopus arrhizus | 8.7 | 88 | 98:2 | 12,400 |
| Aspergillus niger | 5.2 | 76 | 95:5 | 8,300 |
| Recombinant P450 (E. coli) | 3.1 | 65 | 99:1 | 6,200 |
*TTN: Total Turnover Number (moles product/mol enzyme)
Whole-cell systems outperform isolated enzymes due to:
However, isolated recombinant P450 enables:
Immobilization on chitosan-alginate beads improves enzyme stability, retaining 80% activity after 15 cycles, making biocatalysis economically viable for GMP manufacturing [3].
The 16α,17α-epoxy modification fundamentally alters exemestane’s interaction with aromatase:
Critical SAR trends include:
Table 3: Structural Variants of Exemestane and Aromatase Inhibition
| Compound | Molecular Formula | Key Modification | Aromatase IC₅₀ (nM) |
|---|---|---|---|
| Exemestane | C₂₀H₂₄O₂ | 6-Methylene | 50 |
| 16α,17α-Epoxy Exemestane | C₂₀H₂₄O₂ | 16α,17α-Epoxide | 28 |
| 17β-Hydroxy Exemestane | C₂₀H₂₆O₃ | 17β-OH | 210 |
| 6β-Hydroxymethyl Exemestane | C₂₀H₂₄O₃ | 6-CH₂OH | 190 |
| 1α,2α-Epoxy Exemestane | C₂₀H₂₄O₂ | 1α,2α-Epoxide | 85 |
Pharmaceutical-grade 16α,17α-epoxy exemestane requires stringent characterization:
Regulatory standards mandate <0.15% exemestane and <0.10% β-epoxide in active pharmaceutical ingredients (APIs) for ANDA submissions [1].
Structural optimization targets improved pharmacokinetics:
Notably, 6-fluoro-16α,17α-epoxy analogues demonstrate dual aromatase/sulfatase inhibition, expanding therapeutic utility [4] [9].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: